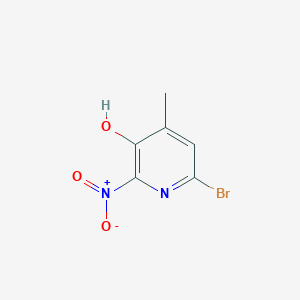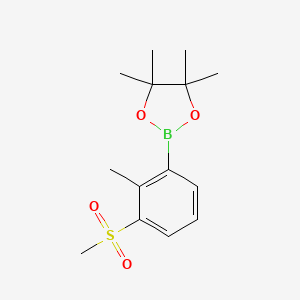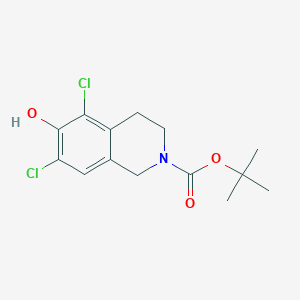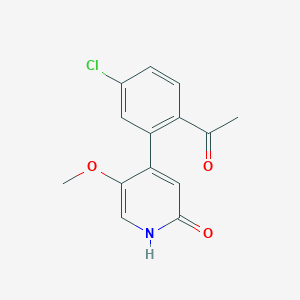
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridin-3-ol. One common method includes suspending 4-methyl-2-nitropyridin-3-ol in acetic acid and adding bromine dropwise. The mixture is then stirred and poured into ice water to precipitate the product . Industrial production methods may vary, but they generally follow similar principles of bromination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include bromine, hydrogen gas, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its structural similarity to biologically active compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, often acting as electrophilic sites that can form covalent bonds with nucleophilic residues in the target molecules. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
6-Bromo-3-hydroxy-4-methyl-2-nitropyridine can be compared with other similar compounds, such as:
6-Bromo-2-nitropyridin-3-ol: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
4-Bromo-6-methyl-2-nitropyridin-3-ol: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
Properties
IUPAC Name |
6-bromo-4-methyl-2-nitropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIQYHVAIQWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3-Fluorophenyl)-2-methyl-4-morpholin-4-ylpyrazol-3-yl]isoindole-1,3-dione](/img/structure/B8085029.png)
![2-Benzyl-8-[4-cyano-3-(trifluoromethyl)phenyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B8085034.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B8085039.png)

![Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B8085073.png)



![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8085112.png)
![6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085115.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085122.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085127.png)
![Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8085137.png)
![Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide](/img/structure/B8085147.png)
